4-Bromo-2-methyl-1H-benzimidazole

Vue d'ensemble

Description

4-Bromo-2-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzimidazole derivatives, in general, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, they can inhibit the growth of bacteria, fungi, and parasites by interfering with their protein synthesis, DNA replication, or metabolic processes .

Biochemical Pathways

For instance, they can inhibit the synthesis of certain enzymes, disrupt cell membrane integrity, or interfere with DNA replication in their target organisms .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability .

Result of Action

Benzimidazole derivatives have been reported to exhibit various effects at the molecular and cellular levels, such as inhibiting the growth of bacteria, fungi, and parasites, disrupting cell membrane integrity, and interfering with dna replication .

Action Environment

It’s known that the efficacy of benzimidazole derivatives as corrosion inhibitors can be influenced by environmental factors .

Activité Biologique

4-Bromo-2-methyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have gained attention in medicinal chemistry due to their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

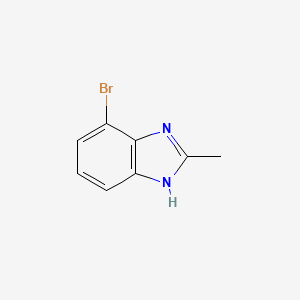

This compound has the following chemical structure:

This compound contains a bromine atom at the 4-position and a methyl group at the 2-position of the benzimidazole ring. The presence of these substituents can significantly influence its biological activity.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit potent antimicrobial properties. A study evaluated various benzimidazole compounds, including this compound, against different bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 62.5 | Escherichia coli |

| Standard (Ampicillin) | 100 | Staphylococcus aureus |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer potential. A study focusing on halogenated benzimidazoles reported that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can be influenced by their chemical structure. Research has established that:

- Bromination at the 4-position enhances antimicrobial activity.

- Methylation at the 2-position contributes to improved bioavailability and stability.

These modifications may facilitate interactions with biological targets, enhancing efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several benzimidazole derivatives were synthesized and tested for their antimicrobial properties. Among them, this compound showed superior activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics like ampicillin. This highlights its potential as an alternative therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

A series of in vitro assays were conducted to assess the anticancer effects of various benzimidazole derivatives, including this compound. The results demonstrated significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications. The study concluded that this compound could serve as a lead structure for developing novel anticancer drugs .

Applications De Recherche Scientifique

Antimicrobial Activity

The benzimidazole moiety, including derivatives like 4-bromo-2-methyl-1H-benzimidazole, has been extensively studied for its antimicrobial properties. Research indicates that compounds containing this structure exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Pathogen | MIC (μg/ml) | Reference |

|---|---|---|---|

| This compound | S. aureus | 50 | Kathrotiya & Patel |

| This compound | E. coli | 62.5 | Kathrotiya & Patel |

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viruses, including enteroviruses and herpes simplex virus. For example, certain derivatives have demonstrated IC50 values significantly lower than those of established antiviral drugs, suggesting their potential as therapeutic agents in viral infections .

Synthesis and Chemical Applications

This compound serves as an important intermediate in the synthesis of more complex chemical structures. Its applications in synthetic chemistry include:

- Synthesis of Dyestuffs : The compound is utilized as an intermediate in the production of dyes due to its reactive bromine atom, which can participate in various substitution reactions.

- Photographic Chemicals : It is employed in the formulation of anti-foggants used in photography, enhancing image clarity by preventing fogging during development .

Table 2: Synthesis Applications of this compound

| Application Type | Description |

|---|---|

| Dyestuff Intermediate | Used to create various dyes and pigments |

| Anti-foggant | Prevents fogging in photographic processes |

Agricultural Applications

The compound is also noted for its role in agriculture, particularly as a precursor for the synthesis of fungicides and pesticides. Its derivatives have shown efficacy against fungal pathogens affecting crops, contributing to improved agricultural productivity .

Case Study: Antimicrobial Efficacy

A study by Kathrotiya and Patel (2013) synthesized several indole-based benzimidazole derivatives, including this compound, which exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the compound's potential as a lead structure for developing new antibiotics .

Case Study: Antiviral Activity

In another study focusing on antiviral properties, compounds derived from benzimidazole were tested against herpes simplex virus, revealing that specific derivatives had IC50 values significantly lower than commonly used antivirals like ribavirin. This suggests a promising avenue for further exploration in antiviral drug development .

Analyse Des Réactions Chimiques

N-Alkylation Reactions

The NH group in the benzimidazole ring undergoes alkylation under basic conditions. A key example involves the use of sodium hydride (NaH) in DMF to deprotonate the NH site, followed by reaction with benzyl chloride (Table 1) .

Table 1: Alkylation of this compound

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzyl chloride + NaH | DMF | 0°C → 20°C | 1-Benzyl-4-bromo-2-methyl-1H-benzimidazole | – |

This reaction highlights the regioselective alkylation at the 1-position, preserving the bromine and methyl substituents for downstream modifications.

Bromine Substitution Reactions

The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

The bromine can be replaced with aryl or alkyl groups via palladium-catalyzed coupling with boronic acids. For example:This reaction enables diversification of the benzimidazole scaffold for drug discovery .

Buchwald-Hartwig Amination

Palladium catalysts facilitate coupling with amines to form C–N bonds:This method is effective for introducing secondary or tertiary amines at position 4 .

Functionalization of the Methyl Group

The methyl group at position 2 can be oxidized or halogenated under specific conditions:

Oxidation to Carboxylic Acid

Using strong oxidants like KMnO₄ or CrO₃ in acidic media:This reaction is critical for introducing polar functional groups .

Bromination

Radical bromination (e.g., NBS, light) converts the methyl group to a bromomethyl derivative:The product serves as an intermediate for further substitutions .

Ring Functionalization and Cyclization

The benzimidazole core participates in cycloadditions and annulations. For instance, reaction with acetylene dicarboxylates under thermal conditions yields fused imidazo[1,2-a]benzimidazoles .

Challenges and Considerations

Propriétés

IUPAC Name |

4-bromo-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNGOOZSFZDLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578674 | |

| Record name | 4-Bromo-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20223-87-4 | |

| Record name | 4-Bromo-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.